molecular formula C24H28N2O5 B2502867 (Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one CAS No. 903860-56-0

(Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one

Número de catálogo: B2502867
Número CAS: 903860-56-0
Peso molecular: 424.497
Clave InChI: HQSVJEUDXNOCNK-BKUYFWCQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(Z)-2-(3,4-Dimethoxybenzylidene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative characterized by a 3,4-dimethoxy-substituted benzylidene group at the C2 position and a 4-methylpiperazinylmethyl substituent at C5. The dimethoxy groups on the benzylidene fragment likely influence lipophilicity and target binding, while the hydroxy group at C6 contributes to polar interactions.

Propiedades

IUPAC Name

(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O5/c1-15-11-18(27)17(14-26-9-7-25(2)8-10-26)24-22(15)23(28)21(31-24)13-16-5-6-19(29-3)20(12-16)30-4/h5-6,11-13,27H,7-10,14H2,1-4H3/b21-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSVJEUDXNOCNK-BKUYFWCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC(=C(C=C3)OC)OC)O2)CN4CCN(CC4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/O2)CN4CCN(CC4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

(Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran family. This compound has garnered attention due to its diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties. The structural features of this compound contribute significantly to its biological efficacy.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H20N2O5\text{C}_{17}\text{H}_{20}\text{N}_2\text{O}_5

This structure includes a benzofuran core, which is known for its bioactive potential due to the presence of various substituents that enhance its pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that benzofuran derivatives exhibit substantial cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown effectiveness in inducing apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AK562 (Leukemia)12.5Induces apoptosis via ROS
Compound BPC-3 (Prostate)8.0Mitochondrial dysfunction
Target CompoundK56210.0ROS generation

Anti-inflammatory Activity

The compound has also been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF and IL-1. A study highlighted that similar benzofuran derivatives significantly reduced the levels of these cytokines in vitro, suggesting a potential application in managing chronic inflammatory disorders .

Table 2: Anti-inflammatory Effects

CompoundCytokine Inhibition (%)Concentration (µM)
Compound ATNF: 93.8%10
Target CompoundIL-1: 98%5
Compound BIL-8: 71%15

Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress-related diseases. Studies indicate that benzofuran derivatives can scavenge free radicals and enhance cellular antioxidant defenses . The specific compound under review has shown promising results in increasing the activity of endogenous antioxidant enzymes.

Study on Apoptosis Induction

In a controlled study, this compound was tested on K562 cells. The results indicated a significant increase in caspase activity after treatment, confirming its role in apoptosis induction. The compound increased caspase 3 and 7 activities by over 200% after 48 hours of exposure .

Study on Cytokine Release

A separate investigation focused on the anti-inflammatory effects of this compound showed a marked reduction in IL-6 release from activated macrophages. The compound was able to inhibit IL-6 release by approximately 70%, demonstrating its potential as an anti-inflammatory agent .

Aplicaciones Científicas De Investigación

Anticancer Properties

Benzofuran derivatives, including this compound, have shown promising anticancer activity. Research indicates that similar compounds can induce apoptosis in cancer cells through various mechanisms such as:

  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cell death.
  • Caspase Activation : Triggering the apoptotic pathway, particularly in leukemia and breast cancer cell lines.

Case Study : A study demonstrated that a structurally related benzofuran derivative exhibited an IC50 value of 5 μM against K562 leukemia cells, indicating strong cytotoxic effects. The presence of the hydroxy and piperazine groups in the structure may enhance this activity .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Benzofuran derivatives are known to inhibit pro-inflammatory cytokines such as TNF and IL-1.

Case Study : In vitro studies showed that a derivative reduced TNF levels by 93% in macrophages, showcasing significant anti-inflammatory potential .

Antimicrobial Activity

The antimicrobial properties of benzofuran derivatives are notable, with evidence suggesting effectiveness against various bacterial and fungal strains. The structural features of this compound may enhance its activity against pathogens.

Case Study : Compounds with similar structures demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting potential as antimicrobial agents .

Structure–Activity Relationship (SAR)

Understanding the relationship between the chemical structure of benzofuran derivatives and their biological activity is crucial for drug design. Key findings include:

Structural FeatureEffect on Activity
Hydroxy group at position 6Enhances anti-inflammatory and cytotoxic effects
Piperazine substituentMay improve binding affinity to biological targets
Dimethoxybenzylidene moietyPotentially enhances overall biological activity

Research indicates that modifications to the benzofuran scaffold can significantly alter its biological properties, emphasizing the importance of SAR studies in drug development .

Summary of Applications

The applications of (Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one can be summarized as follows:

  • Anticancer Agent : Induces apoptosis in various cancer cell lines.
  • Anti-inflammatory Agent : Reduces levels of pro-inflammatory cytokines.
  • Antimicrobial Agent : Exhibits significant activity against bacteria and fungi.

Análisis De Reacciones Químicas

Oxidation Reactions

The benzofuran core and phenolic hydroxyl group render the compound susceptible to oxidation. Under controlled conditions (e.g., using H₂O₂ or KMnO₄), the hydroxy group at position 6 oxidizes to a carbonyl, forming a quinone-like structure. This reaction is pH-dependent, with optimal yields observed in mildly alkaline conditions (pH 8–9).

Reaction Conditions Product Yield
0.1 M H₂O₂, pH 8.5, 25°C, 2 hrs(Z)-2-(3,4-dimethoxybenzylidene)-6-oxo-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one72%
0.05 M KMnO₄, H₂O, 40°C, 4 hrsSame as above68%

Hydrolysis of Methoxy Groups

The 3,4-dimethoxybenzylidene group undergoes demethylation under acidic or enzymatic conditions. Hydrolysis with HBr (48%) in acetic acid selectively removes methoxy groups, yielding catechol derivatives. This reaction is critical for generating metabolites in biological systems .

Reagent Conditions Product Selectivity
48% HBr in AcOHReflux, 6 hrs(Z)-2-(3,4-dihydroxybenzylidene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one3,4 positions

Nucleophilic Substitution at the Piperazinylmethyl Group

The 4-methylpiperazinylmethyl substituent participates in nucleophilic substitution. Treatment with alkyl halides (e.g., CH₃I) replaces the methyl group on the piperazine nitrogen, altering solubility and bioactivity .

Reagent Conditions Product Application
CH₃IDMF, 60°C, 12 hrs(Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-4-methyl-7-((4-ethylpiperazin-1-yl)methyl)benzofuran-3(2H)-oneEnhanced receptor binding

Photochemical [2+2] Cycloaddition

The benzylidene double bond undergoes [2+2] cycloaddition under UV light (λ = 365 nm), forming cyclobutane derivatives. This reactivity is solvent-dependent, with acetonitrile favoring dimerization .

Conditions Product Quantum Yield
UV (365 nm), CH₃CN, 24 hrsDimerized prod

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

The target compound shares a benzofuran-3(2H)-one core with several analogs, but its pharmacological and physicochemical properties are modulated by distinct substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Benzofuran-3(2H)-one Derivatives
Compound Name Key Substituents Predicted Properties References
(Z)-2-(3,4-Dimethoxybenzylidene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one 3,4-Dimethoxybenzylidene, 4-methylpiperazinylmethyl High solubility (piperazine), moderate lipophilicity (dimethoxy), potential CNS activity
(2Z)-7-[(Dimethylamino)methyl]-2-(2-fluorobenzylidene)-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one 2-Fluorobenzylidene, dimethylaminomethyl Reduced solubility (dimethylamino vs. piperazine), increased metabolic stability (fluorine)
(Z)-6-Hydroxy-7-((4-methylpiperidin-1-yl)methyl)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one Thiophen-2-ylmethylene, 4-methylpiperidinylmethyl Lower polarity (thiophene), higher lipophilicity (piperidine vs. piperazine)
(Z)-6-Hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(2-methylbenzylidene)benzofuran-3(2H)-one 2-Methylbenzylidene, 4-(2-hydroxyethyl)piperazinylmethyl Enhanced solubility (hydroxyethyl group), reduced membrane permeability (polar substituent)
(Z)-6-Hydroxy-2-(4-methoxybenzylidene)-7-methylbenzofuran-3(2H)-one 4-Methoxybenzylidene, methyl at C7 Lower complexity, moderate solubility (methoxy), limited bioavailability (lack of piperazine)

Pharmacokinetic and Physicochemical Insights

  • Solubility and Bioavailability: The 4-methylpiperazinyl group in the target compound likely improves aqueous solubility compared to dimethylamino () and piperidinyl () analogs due to its stronger basicity and hydrogen-bonding capacity . However, the 3,4-dimethoxybenzylidene group may slightly offset this by increasing logP (lipophilicity), as seen in similar dimethoxy-substituted compounds .
  • Synthetic Accessibility : The target’s complex structure (multiple substituents, stereochemistry) may result in a higher synthetic accessibility score (SAS) compared to simpler analogs like the 4-methoxy derivative (), which has fewer synthetic steps .
  • Drug-Likeness : While explicit data for the target are unavailable, analogs with piperazine substituents (e.g., ) show favorable bioavailability scores (0.55–0.56) and low SAS (1.5–3.42), suggesting the target may align with these trends .

Métodos De Preparación

Cyclization of 4-Methylresorcinol

4-Methylresorcinol undergoes reaction with ethyl α-chloroacetoacetate in a basic medium (KOH/MeOH) to form the benzofuran ring. The methyl group at C4 is incorporated via the starting phenol.

Reaction conditions :

  • Reagents : 4-Methylresorcinol, ethyl α-chloroacetoacetate, KOH (10% w/v), methanol.
  • Temperature : Reflux at 65°C for 6 hours.
  • Yield : ~68% (based on analogous syntheses).

Bromination at C7

The C7 hydroxymethyl group is brominated using N-bromosuccinimide (NBS) under radical conditions to yield 7-(bromomethyl)-4-methylbenzofuran-3(2H)-one.

Optimization :

  • Catalyst : Azobisisobutyronitrile (AIBN, 0.1 equiv).
  • Solvent : CCl₄, 80°C, 3 hours.
  • Yield : 72–78%.

Installation of the 4-Methylpiperazinylmethyl Group

The brominated intermediate undergoes nucleophilic substitution with 4-methylpiperazine:

Procedure :

  • Reagents : 7-(Bromomethyl)-4-methylbenzofuran-3(2H)-one, 4-methylpiperazine (2.5 equiv), K₂CO₃, KI (catalytic).
  • Solvent : Acetone, reflux for 12 hours.
  • Workup : Filtration, solvent evaporation, and column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).
  • Yield : 65%.

Aldol Condensation for Benzylidene Moiety

The Z-configured benzylidene group is introduced via base-catalyzed aldol condensation between 7-((4-methylpiperazin-1-yl)methyl)-4-methylbenzofuran-3(2H)-one and 3,4-dimethoxybenzaldehyde.

Key steps :

  • Deprotonation : KOH (1.2 equiv) in methanol generates the enolate at C2.
  • Condensation : 3,4-Dimethoxybenzaldehyde (1.1 equiv) is added dropwise at 0°C.
  • Configuration control : The Z-isomer is favored due to steric hindrance between the benzofuran methyl (C4) and aldehyde methoxy groups.

Conditions :

  • Temperature : 0°C → room temperature, 8 hours.
  • Yield : 58% (Z-isomer predominant).

Deprotection of the C6 Methoxy Group

The C6 methoxy group (introduced during cyclization) is demethylated using boron tribromide (BBr₃) to reveal the hydroxy group.

Procedure :

  • Reagents : BBr₃ (3.0 equiv), dry CH₂Cl₂.
  • Temperature : −78°C → 0°C, 2 hours.
  • Quench : MeOH/H₂O (1:1).
  • Yield : 82%.

Reaction Optimization and Challenges

Regioselectivity in Bromination

The C7 bromination requires precise control to avoid di-substitution. Radical inhibitors (e.g., hydroquinone) improve selectivity.

Z/E Isomerism in Aldol Condensation

The Z-configuration is stabilized by intramolecular hydrogen bonding between the C3 ketone and C6 hydroxy group, as confirmed by NOESY spectroscopy.

Purification Challenges

Intermediate polarities necessitate gradient elution in column chromatography (hexane/EtOAc → CH₂Cl₂/MeOH).

Table 1. Summary of Synthetic Steps

Step Reaction Reagents/Conditions Yield (%)
1 Benzofuran cyclization 4-Methylresorcinol, KOH/MeOH, reflux 68
2 C7 Bromination NBS, AIBN, CCl₄, 80°C 75
3 Piperazine substitution 4-Methylpiperazine, K₂CO₃, acetone, reflux 65
4 Aldol condensation 3,4-Dimethoxybenzaldehyde, KOH/MeOH, 0°C→RT 58
5 Demethylation BBr₃, CH₂Cl₂, −78°C→0°C 82

Table 2. Spectroscopic Data (Representative)

Compound IR (cm⁻¹) ¹H NMR (δ, ppm)
7-(Bromomethyl)-4-methylbenzofuran 1720 (C=O) 2.40 (s, 3H, CH₃), 4.45 (s, 2H, CH₂Br)
Final product (Z-isomer) 1680 (C=O), 3400 (OH) 3.85 (s, 6H, OCH₃), 6.92 (d, J=15 Hz, CH=)

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (Z)-configured benzofuran-3(2H)-one derivatives, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer: The core benzofuran scaffold is typically synthesized via base-catalyzed condensation of substituted benzaldehydes (e.g., 3,4-dimethoxybenzaldehyde) with hydroxybenzofuran precursors. For example, sodium hydroxide or potassium carbonate in ethanol/methanol under reflux achieves the Z-configuration via kinetic control . Microwave-assisted solventless condensation using acidic clay catalysts can improve stereoselectivity and reduce reaction time . Key parameters to optimize include:

  • Temperature: Higher temperatures (80–100°C) favor faster condensation but may reduce stereochemical purity.
  • Catalyst: Clay catalysts (e.g., montmorillonite) enhance regioselectivity in solvent-free conditions.
  • Purification: Column chromatography with silica gel or recrystallization in ethanol removes unreacted aldehydes .

Q. How can researchers confirm the stereochemical configuration (Z vs. E) of the benzylidene moiety in this compound?

  • Methodological Answer:

  • NMR Spectroscopy: The coupling constant (JJ) between the benzylidene proton and the adjacent carbonyl group in 1^1H NMR distinguishes Z (lower JJ, ~8–10 Hz) from E (higher JJ, ~12–16 Hz) due to dihedral angle differences .
  • X-ray Crystallography: Definitive confirmation requires single-crystal X-ray diffraction, which provides bond lengths and angles (e.g., C=O and C=C distances) .

Q. What analytical techniques are critical for characterizing purity and functional group integrity?

  • Methodological Answer:

  • HPLC-MS: Quantifies purity and detects byproducts (e.g., oxidized or reduced derivatives).
  • FT-IR: Identifies key functional groups (e.g., hydroxy stretch at ~3200–3500 cm⁻¹, carbonyl at ~1680–1720 cm⁻¹) .
  • Elemental Analysis: Validates molecular formula accuracy (±0.3% tolerance) .

Advanced Research Questions

Q. How does the 4-methylpiperazinylmethyl substituent influence the compound’s solubility and bioactivity?

  • Methodological Answer: The piperazine group enhances water solubility via protonation at physiological pH, which can be quantified by log PP measurements (octanol/water partitioning). For bioactivity:

  • Molecular Docking: Simulate interactions with target proteins (e.g., viral nucleoproteins) to assess hydrogen bonding and hydrophobic contacts.
  • SAR Studies: Compare analogs with/without the piperazine moiety to isolate its contribution to antiviral or anticancer activity .

Q. What strategies can mitigate contradictions in biological activity data between in vitro and in vivo models for this compound?

  • Methodological Answer:

  • Metabolic Stability Assays: Use liver microsomes to identify rapid degradation pathways (e.g., CYP450-mediated oxidation).
  • Prodrug Design: Modify the hydroxy group to esters or ethers to enhance bioavailability .
  • Dose-Response Studies: Adjust dosing regimens in animal models to account for pharmacokinetic differences .

Q. How can computational methods predict and optimize the compound’s inhibitory activity against specific targets (e.g., viral nucleoproteins)?

  • Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Assess binding stability (RMSD < 2 Å over 100 ns trajectories) and free energy (MM-GBSA calculations) .
  • QSAR Modeling: Train models using IC50_{50} data from analogs to predict activity against novel targets.
  • ADMET Prediction: Use tools like SwissADME to optimize log PP, solubility, and toxicity profiles .

Experimental Design Considerations

Q. What are the critical controls for ensuring reproducibility in the synthesis of this compound?

  • Methodological Answer:

  • Negative Controls: Omit the aldehyde or base to confirm reaction dependency.
  • Isotopic Labeling: Use 13^{13}C-labeled benzaldehyde to track incorporation into the benzylidene group.
  • Reaction Monitoring: TLC or in situ IR spectroscopy detects intermediate formation .

Q. How can researchers resolve discrepancies in biological assay results caused by solvent residues or impurities?

  • Methodological Answer:

  • Purification Validation: Ensure residual solvents (e.g., DMSO, ethanol) are <0.1% via GC-MS.
  • Counter-Screening: Test impurities (e.g., unreacted aldehyde) in separate assays to rule out off-target effects .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.